Ethyl 4-bromo-3-cyano-2-formylphenylacetate
Overview
Description
Ethyl 4-bromo-3-cyano-2-formylphenylacetate is an organic compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . This compound belongs to the family of phenylacetates and is characterized by the presence of bromine, cyano, and formyl functional groups attached to a phenyl ring .
Preparation Methods
The synthesis of Ethyl 4-bromo-3-cyano-2-formylphenylacetate typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 4-bromo-3-cyano-2-formylphenylacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-2-formylphenylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-cyano-2-formylphenylacetate involves its interaction with specific molecular targets and pathways. The bromine, cyano, and formyl groups contribute to its reactivity and ability to form various derivatives . These functional groups can interact with enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Ethyl 4-bromo-3-cyano-2-formylphenylacetate can be compared with other phenylacetate derivatives, such as:
- Ethyl 4-bromo-3-cyano-2-methylphenylacetate
- Ethyl 4-bromo-3-cyano-2-hydroxyphenylacetate
- Ethyl 4-bromo-3-cyano-2-aminophenylacetate
These compounds share similar structural features but differ in the substituents attached to the phenyl ring, which can influence their chemical reactivity and applications . The unique combination of bromine, cyano, and formyl groups in this compound makes it particularly versatile for various synthetic and research purposes .
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-cyano-2-formylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-4-11(13)9(6-14)10(8)7-15/h3-4,7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTZINHPMKDGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)Br)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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